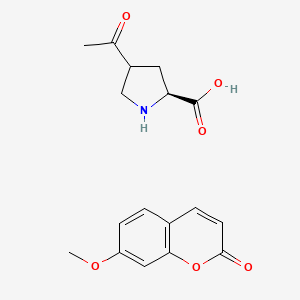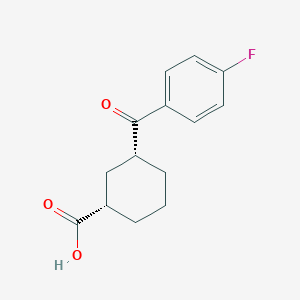
(S)-3-Isopropoxy-pyrrolidine
Übersicht
Beschreibung
(S)-3-Isopropoxy-pyrrolidine, commonly known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. IPP is a chiral molecule that exists in two enantiomeric forms, (S)-IPP and (R)-IPP, with the former being the more biologically active form.
Wissenschaftliche Forschungsanwendungen
Bone Resorption Markers
- (S)-3-Isopropoxy-pyrrolidine derivatives have been studied in the context of bone resorption. A research by Colwell, Russell, and Eastell (1993) focused on the assay of urinary 3-hydroxy pyridinium crosslinks of collagen, which are markers of bone resorption, using high-performance liquid chromatography (Colwell, Russell, & Eastell, 1993).
Biological Activity in Pyrrolo[3,4-c]pyridine Derivatives
- Wójcicka and Redzicka (2021) presented a study on the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which are structurally related to (S)-3-Isopropoxy-pyrrolidine. These derivatives have been explored for their potential in treating diseases of the nervous and immune systems, as well as for antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Neuroprotective and Cognitive Enhancing Properties
- A study by Malm et al. (2007) explored pyrrolidine dithiocarbamate, which activates Akt and improves spatial learning in Alzheimer's disease models without affecting β-amyloid burden. This suggests potential applications in neuroprotection and cognitive enhancement (Malm et al., 2007).
Cognition-Enhancement and Cholinergic Channel Function
- Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, showing its positive effects in rodent and primate models of cognitive enhancement, indicating potential applications in treating cognitive disorders (Lin et al., 1997).
Anti-inflammatory Activities
- Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, showing potential as antiinflammatory agents with dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Antiviral Activity
- A study by Patick et al. (2005) on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, which includes a pyrrolidine derivative, highlighted its potential in antiviral applications (Patick et al., 2005).
Antiepileptic Properties
- Research on levetiracetam, a pyrrolidine derivative, by Noyer et al. (1995) showed its potential as an antiepileptic agent with a unique binding site in CNS membranes (Noyer et al., 1995).
Eigenschaften
IUPAC Name |
(3S)-3-propan-2-yloxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVTPKGWBIZFR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Isopropoxy-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



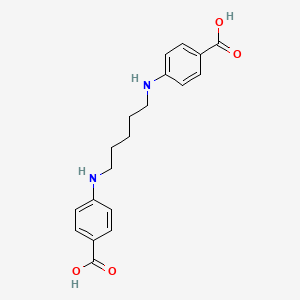


![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)
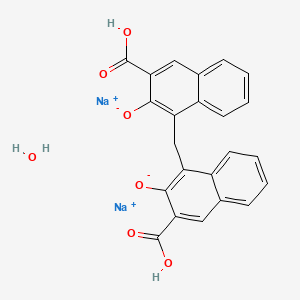

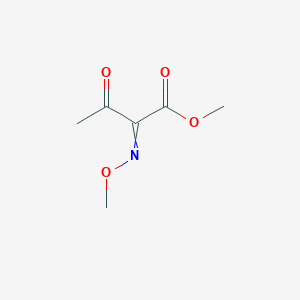

![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)
